molecular formula C14H12N4O B12634253 N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-24-6

N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12634253
CAS No.: 921933-24-6
M. Wt: 252.27 g/mol
InChI Key: BRZAZKMTDNZWQA-UHFFFAOYSA-N
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Description

N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound with the molecular formula C14H12N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of benzylamine with 1,2,4-benzotriazin-3-one under specific conditions. One common method includes the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adduct as reagents. The reaction is carried out at room temperature under mild conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of blood glucose levels, which is beneficial for managing diabetes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: A closely related compound with similar structural features and biological activities.

    Benzotriazole: Another related compound used in various chemical applications.

Uniqueness

N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry.

Properties

CAS No.

921933-24-6

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-benzyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C14H12N4O/c19-18-13-9-5-4-8-12(13)16-14(17-18)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16,17)

InChI Key

BRZAZKMTDNZWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3[N+](=N2)[O-]

Origin of Product

United States

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